3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propanoic acid
Description
3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propanoic acid is a fused heterocyclic compound featuring a triazole ring fused to a pyridine core, with a propanoic acid substituent at the 3-position of the triazole moiety. This structure combines the π-deficient pyridine system with the bioisosteric triazole ring, making it a versatile scaffold in medicinal chemistry. The compound is synthesized via oxidative cyclization of hydrazine intermediates (e.g., using PhI(OAc)₂ or NaOCl) followed by amidation or esterification steps .
Properties
IUPAC Name |
3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c13-9(14)5-4-8-11-10-7-3-1-2-6-12(7)8/h1-3,6H,4-5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVSNCJYPULNLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted triazole derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of triazolo-pyridine compounds exhibit significant anticancer properties. For instance, research has shown that certain triazolo derivatives can inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival.
- Case Study : A study published in Frontiers in Chemistry demonstrated the synthesis of triazolo derivatives that showed promising activity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of protein kinases associated with cancer progression .
Neuroprotective Effects
The neuroprotective potential of triazolo compounds has been explored in various contexts, particularly in neurodegenerative diseases like Alzheimer's and Parkinson's.
- Research Findings : Investigations into the neuroprotective effects of 3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propanoic acid suggest that it may mitigate oxidative stress and inflammation in neuronal cells. This property is crucial for developing therapeutic agents aimed at treating neurodegenerative conditions .
Antimicrobial Properties
Another significant application of this compound is its antimicrobial activity. Triazole-containing compounds are known for their ability to combat bacterial and fungal infections.
- Evidence : A study highlighted the efficacy of triazolo derivatives against various strains of bacteria and fungi, indicating their potential as broad-spectrum antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of 3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propanoic acid is vital for optimizing its pharmacological properties. Modifications to the triazole or pyridine rings can enhance selectivity and potency against specific biological targets.
| Modification | Effect on Activity |
|---|---|
| Methylation | Increased lipophilicity |
| Halogenation | Enhanced binding affinity |
| Hydroxylation | Improved solubility |
Mechanism of Action
The mechanism of action of 3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition of their activity. This compound can also modulate signaling pathways by binding to receptors and altering their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Variations
Key Observations :
- Heterocyclic Core : The pyridine-fused triazole in the target compound offers distinct electronic properties compared to pyridazine (triazolo[4,3-b]pyridazine) or pyrimidine (triazolo[1,5-a]pyrimidine) analogs. For example, pyridazine derivatives may exhibit altered solubility due to increased nitrogen content .
- In contrast, thioether or oxadiazole-linked analogs (e.g., ) may prioritize lipophilicity or metabolic stability .
Biological Activity
3-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}propanoic acid is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C9H9N3O2
- Molecular Weight : 179.19 g/mol
- IUPAC Name : 3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propanoic acid
This compound features a triazole ring fused with a pyridine moiety, which is known to enhance biological activity through various mechanisms.
1. Antiproliferative Activity
Research indicates that derivatives of triazolo-pyridine compounds exhibit significant antiproliferative effects against various cancer cell lines. In one study, the compound was tested on peripheral blood mononuclear cells (PBMC) and demonstrated low toxicity with viable cell counts ranging from 94.71% to 96.72% at doses up to 100 µg/mL. Notably, the compound inhibited the release of interferon-gamma (IFN-γ) by 44-79% at higher concentrations, indicating potential immunomodulatory effects .
2. Cytokine Release Modulation
The influence of this compound on cytokine release has been evaluated in PBMC cultures stimulated with lipopolysaccharide (LPS) and phytohemagglutinin (PHA). The results showed that certain derivatives significantly increased interleukin-10 (IL-10) levels while inhibiting pro-inflammatory cytokines like TNF-α and IFN-γ. This suggests a dual role in modulating both innate and adaptive immune responses .
3. Antimicrobial and Anthelmintic Activity
In addition to its antiproliferative properties, triazolo-pyridine derivatives have also been assessed for antimicrobial and anthelmintic activities. The presence of specific substituents on the triazole ring appears to enhance these activities, although the propanoic acid group may reduce antibacterial efficacy compared to other derivatives lacking this group .
Case Study 1: Immunomodulatory Effects
A study conducted on the immunomodulatory effects of triazole derivatives highlighted that compounds with two pyridyl substituents exhibited enhanced inhibition of cytokine release. For instance, compound 3e showed a marked increase in IL-10 production at lower doses, suggesting its potential use in managing chronic inflammatory conditions .
Case Study 2: Antiproliferative Mechanisms
Another investigation focused on the antiproliferative mechanisms involved in triazolo-pyridine compounds. The study utilized docking simulations to reveal interactions with key biological targets such as tubulin and various receptors involved in cell proliferation pathways. These interactions suggest that these compounds could serve as effective inhibitors in cancer therapy .
Summary of Biological Activities
| Activity Type | Effect | Notes |
|---|---|---|
| Antiproliferative | Inhibition of cancer cell growth | Effective against multiple cancer lines |
| Cytokine Modulation | Increased IL-10; decreased TNF-α | Potential for treating inflammatory diseases |
| Antimicrobial | Variable effectiveness | Dependent on specific substituents |
| Anthelmintic | Promising results | Requires further investigation |
Q & A
Q. What biological activities are associated with this scaffold?
- Methodology : Derivatives are evaluated for antitumor, antimicrobial, or enzyme-inhibitory activity via in vitro assays (e.g., IC50/EC50 determination against cancer cell lines). The propanoic acid moiety enhances solubility for pharmacokinetic studies, while triazolopyridine contributes to π-π stacking in target binding .
Advanced Research Questions
Q. How do researchers address contradictions in pharmacological data across derivatives?
- Methodology : Systematic SAR studies compare substituents on the triazolopyridine core (e.g., aryl vs. alkyl groups at N7) and the propanoic acid chain length. Contradictions in IC50 values (e.g., 0.5–50 μM) may arise from assay variability (cell type, incubation time) or off-target effects, necessitating orthogonal validation (e.g., SPR binding assays) .
Q. What eco-friendly catalytic systems are reported for synthesizing related triazolopyridine derivatives?
- Methodology : Cellulose sulfuric acid (CSA) is employed as a biodegradable catalyst for cyclocondensation reactions, reducing reliance on harsh acids like H2SO4. Reaction optimization includes solvent selection (dioxane/water mixtures) and temperature control to minimize byproducts .
Q. How are crystallographic data leveraged to predict physicochemical properties?
- Methodology : X-ray structures (e.g., CCDC 1876881) reveal hydrogen-bonding patterns and π-stacking interactions critical for solubility and stability. Computational tools (e.g., Mercury, COSMO-RS) model crystal packing effects on melting points and hygroscopicity .
Q. What strategies validate purity in compounds with complex heterocyclic cores?
- Methodology : Combine HPLC-UV/ELSD (>95% purity thresholds) with elemental analysis (C, H, N ±0.4%). Impurities (e.g., regioisomers or unreacted intermediates) are identified via LC-MS/MS and mitigated by optimizing reaction stoichiometry .
Q. How are structure-activity relationships (SAR) studied for amide derivatives of this compound?
- Methodology : Activate the propanoic acid group with carbonyldiimidazole, then react with diverse amines (aliphatic/aromatic) to generate amides. SAR is analyzed using 3D-QSAR models and docking simulations (e.g., AutoDock Vina) to correlate substituent effects with bioactivity .
Data Interpretation & Advanced Methodologies
Q. What analytical challenges arise in characterizing trifluoromethyl-substituted derivatives?
- Methodology : 19F NMR is critical for tracking CF3 groups, while tandem MS (e.g., Q-TOF) distinguishes isotopic patterns. Fluorine’s electronegativity complicates X-ray crystallography; synchrotron radiation may improve resolution .
Q. How are patent claims for crystalline salt forms evaluated?
- Methodology : Screen counterions (e.g., HCl, Na+) via slurry experiments in polar solvents. Use PXRD and DSC to confirm polymorphism. Patent claims require comparative bioavailability data (e.g., AUC ratios in animal models) .
Q. What interdisciplinary approaches integrate computational and experimental data for lead optimization?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
